molecular formula C5H5Cl2F3 B3040851 (E)-4,4-dichloro-5,5,5-trifluoropent-2-ene CAS No. 244187-04-0

(E)-4,4-dichloro-5,5,5-trifluoropent-2-ene

Cat. No.: B3040851
CAS No.: 244187-04-0
M. Wt: 192.99 g/mol
InChI Key: FSSVJILSDKUCLP-NSCUHMNNSA-N
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Description

(E)-4,4-dichloro-5,5,5-trifluoropent-2-ene is an organic compound characterized by the presence of chlorine and fluorine atoms attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4-dichloro-5,5,5-trifluoropent-2-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of chlorinated and fluorinated precursors in the presence of a base to facilitate the formation of the desired product. The reaction conditions often include specific temperatures and solvents to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters are carefully monitored and controlled. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4-dichloro-5,5,5-trifluoropent-2-ene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Addition Reactions: The double bond in the pentene backbone allows for addition reactions with various reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogens, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, substitution reactions may yield various halogenated derivatives, while addition reactions can produce saturated compounds.

Scientific Research Applications

(E)-4,4-dichloro-5,5,5-trifluoropent-2-ene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-4,4-dichloro-5,5,5-trifluoropent-2-ene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-4,4-dichloro-5,5,5-trifluoropent-2-ene include other halogenated pentenes and fluorinated organic compounds. Examples include:

  • 4,4-dichloro-5,5,5-trifluoropentane
  • 4,4-dichloro-5,5,5-trifluoropent-1-ene

Uniqueness

This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

IUPAC Name

(E)-4,4-dichloro-5,5,5-trifluoropent-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2F3/c1-2-3-4(6,7)5(8,9)10/h2-3H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSVJILSDKUCLP-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C(F)(F)F)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(C(F)(F)F)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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